Superior cross-coupling reactivity: sulfonyl chloride outperforms aryl bromides and chlorides
In palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids, arenesulfonyl chlorides exhibit a reactivity order of ArI > ArSO2Cl > ArBr ≫ ArCl [1]. This establishes that the sulfonyl chloride group provides reactivity superior to that of aryl bromides and dramatically higher than that of aryl chlorides. For 2-bromo-4-fluorobenzenesulfonyl chloride, this means the SO2Cl moiety can participate directly in Pd-catalyzed C-C bond formation under Suzuki conditions, whereas a comparator lacking the sulfonyl chloride group (e.g., simple 2-bromo-4-fluorobenzene) cannot undergo such desulfitative cross-coupling without pre-functionalization [1].
| Evidence Dimension | Suzuki-Miyaura cross-coupling reactivity under Pd catalysis |
|---|---|
| Target Compound Data | ArSO2Cl (reactivity rank = 2nd highest) |
| Comparator Or Baseline | ArBr (reactivity rank = 3rd); ArCl (reactivity rank = 4th, negligible) |
| Quantified Difference | ArSO2Cl > ArBr >> ArCl; ArSO2Cl enables direct desulfitative coupling without pre-functionalization |
| Conditions | THF at reflux; Pd(PPh3)4 catalyst; arene-, heteroarene-, and alkeneboronic acids |
Why This Matters
The sulfonyl chloride group itself serves as a traceless coupling partner in C-C bond formation, eliminating the need for additional halogenation steps and reducing synthetic routes.
- [1] Dubbaka, S. R.; Vogel, P. Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Org. Lett. 2004, 6 (1), 95-98. DOI: 10.1021/ol036131x. View Source
